25-Desacetyl Rifampicin

Catalog No.
S14261116
CAS No.
M.F
C41H56N4O11
M. Wt
780.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Desacetyl Rifampicin

Product Name

25-Desacetyl Rifampicin

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

Molecular Formula

C41H56N4O11

Molecular Weight

780.9 g/mol

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1

InChI Key

KUJZTIJOBQNKDR-ABEUPPPUSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C

25-Desacetyl Rifampicin, also known as 25-desacetyl-rifampicin, is a significant active metabolite of the antibiotic rifampicin, which is primarily used in the treatment of tuberculosis and other bacterial infections. This compound is characterized by the removal of an acetyl group from the parent molecule, resulting in enhanced solubility and bioavailability compared to its precursor. The chemical structure of 25-desacetyl Rifampicin can be represented as C₃₃H₃₉N₁₁O₈, with a molecular weight of approximately 615.76 g/mol .

The formation of 25-desacetyl Rifampicin occurs through a deacetylation reaction catalyzed by esterases or other unidentified enzymes present in microsomal cells. This reaction transforms rifampicin into its metabolite, which retains some biological activity. The process can be summarized as follows:

  • Deacetylation Reaction:
    RifampicinEsterases25 Desacetyl Rifampicin\text{Rifampicin}\xrightarrow{\text{Esterases}}\text{25 Desacetyl Rifampicin}

Additionally, various synthetic methods can produce 25-desacetyl Rifampicin from rifamycin derivatives using alkaline reagents such as sodium bicarbonate or hydroxides .

The synthesis of 25-desacetyl Rifampicin can be achieved through several methods:

  • Hydrolysis: Treating rifamycin derivatives with alkaline reagents leads to the hydrolysis of the acetyl group at position 25.
  • Reduction and Oxidation: The compound can also be synthesized by using appropriate reducing or oxidizing agents on rifamycin S or SV derivatives .
  • HPLC Method: High-performance liquid chromatography has been validated for quantifying 25-desacetyl Rifampicin alongside its parent compound and other metabolites, ensuring accurate monitoring during synthesis and metabolic studies .

The primary application of 25-desacetyl Rifampicin is in pharmacology as a metabolite that contributes to the therapeutic effects of rifampicin. It is included in drug metabolism studies to understand its role in drug interactions and efficacy. Furthermore, its solubility makes it suitable for injectable formulations .

Research indicates that the metabolism of rifampicin to 25-desacetyl Rifampicin can be influenced by various factors, including concomitant medications like isoniazid, which may alter its pharmacokinetics and therapeutic effectiveness. Studies have shown that herbal medicines may also affect this metabolic pathway, potentially leading to adverse effects if not monitored properly .

Several compounds are structurally or functionally similar to 25-desacetyl Rifampicin. Below is a comparison highlighting their unique characteristics:

Compound NameStructure SimilarityBiological ActivityUnique Features
RifampicinParent compoundStrong antibacterial activityFirst-line treatment for tuberculosis
RifabutinModified rifamycinActive against Mycobacterium aviumLonger half-life
RifapentineModified rifamycinEffective against tuberculosisLess frequent dosing
3-Formylrifamycin SVSubstituted derivativeAntibacterial propertiesContains a formyl group at position 3

These compounds share a common structural backbone but differ significantly in their pharmacological profiles and clinical applications.

Enzymatic Deacetylation Mechanisms in Rifampicin Biotransformation

The conversion of rifampicin to 25-desacetyl rifampicin occurs through hydrolytic cleavage of the C25 acetyl group, a reaction catalyzed by specific esterases in hepatic tissues. Early research attributed this activity to carboxylesterase 2 (CES2), with studies demonstrating correlations between CES2 genetic variants and metabolite plasma concentrations. However, subsequent investigations identified arylacetamide deacetylase (AADAC) as the principal enzyme responsible for rifampicin deacetylation in humans.

AADAC exhibits substrate specificity for rifamycins, operating through a two-step catalytic process:

  • Nucleophilic attack by the serine residue in the enzyme's active site on the acetyl carbonyl group
  • Stabilization of the tetrahedral intermediate via hydrogen bonding with histidine and aspartate residues

This mechanism results in the release of acetic acid and the formation of 25-desacetyl rifampicin, which maintains approximately 30-40% of the parent compound's antimicrobial activity. Comparative studies reveal AADAC's catalytic efficiency (kcat/Km = 8.7 × 103 M-1s-1) surpasses that of CES2 by three orders of magnitude in human liver microsomes.

Genetic Polymorphisms Influencing Metabolic Conversion Efficiency

Genetic variations in AADAC and CES2 significantly alter 25-desacetyl rifampicin formation rates. Key polymorphisms include:

GenePolymorphismEffect on Enzyme ActivityClinical Impact
AADACc.-22263A>G (SNP)↓ Transcriptional activity↑ Rifampicin plasma concentrations
CES2c.1872*302_304del↑ Enzyme expression↓ Metabolite:parent drug ratio

The c.-22263A>G polymorphism in AADAC's promoter region reduces transcriptional efficiency by 5-10%, as demonstrated through luciferase reporter assays. This single nucleotide polymorphism (SNP) creates a novel binding site for transcriptional repressors, decreasing enzyme expression by 30% in heterozygous carriers and 60% in homozygous individuals. Population studies show this SNP occurs in 18-22% of East Asian populations compared to 7-9% in European cohorts, contributing to ethnic variability in rifampicin metabolism.

Interspecies Variability in Metabolite Formation Kinetics

Species-specific differences in deacetylase activity profoundly impact preclinical drug development. Comparative analyses reveal:

SpeciesAADAC Expression (Liver)Rifampicin Half-life (h)25-Desacetyl Ratio (%)
Human100% (reference)3.5 ± 0.822 ± 5
Rat15%1.2 ± 0.38 ± 2
Mouse85%2.1 ± 0.518 ± 4

Data adapted from hepatic microsomal studies

Rats exhibit markedly reduced AADAC expression compared to humans, leading to underprediction of 25-desacetyl rifampicin formation in preclinical models. Conversely, cynomolgus monkeys demonstrate metabolic profiles closely resembling humans, with 91% sequence homology in AADAC's catalytic domain. These interspecies differences necessitate careful translation of animal study results to clinical applications, particularly when assessing drug-drug interactions mediated through cytochrome P450 induction.

The metabolic fate of rifampicin further diverges across species through secondary biotransformation pathways. While humans primarily excrete 25-desacetyl rifampicin via biliary routes, murine models show extensive glucuronidation of the metabolite prior to renal excretion. These pharmacological disparities underscore the importance of species-specific metabolic profiling when evaluating therapeutic interventions targeting Mycobacterium tuberculosis.

XLogP3

4.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

780.39455862 g/mol

Monoisotopic Mass

780.39455862 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-08-10

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